molecular formula C11H10ClKN2O4 B6264967 potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate CAS No. 1028531-72-7

potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate

Cat. No.: B6264967
CAS No.: 1028531-72-7
M. Wt: 308.8
InChI Key:
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Description

Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate is an organic compound with the molecular formula C11H10ClKN2O4 and a molecular weight of 308.76 g/mol . This compound is known for its unique structure, which includes a carbamoyl group, a chlorophenyl group, and a formamido group attached to a propanoate backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate typically involves the reaction of 2-chlorobenzoyl chloride with 3-aminopropanoic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is then converted to the final product by the addition of potassium carbonate. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a batch reactor, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-carbamoyl-2-[(2-bromophenyl)formamido]propanoate
  • Potassium 3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoate
  • Potassium 3-carbamoyl-2-[(2-methylphenyl)formamido]propanoate

Uniqueness

Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the chlorophenyl group may influence the compound’s interaction with biological targets, potentially leading to unique pharmacological properties .

Properties

CAS No.

1028531-72-7

Molecular Formula

C11H10ClKN2O4

Molecular Weight

308.8

Purity

95

Origin of Product

United States

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